molecular formula C19H19FN2O3S B3966239 1-[2-(DIMETHYLAMINO)ETHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

1-[2-(DIMETHYLAMINO)ETHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B3966239
M. Wt: 374.4 g/mol
InChI Key: RLPPUNYDLYBSOK-UHFFFAOYSA-N
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Description

1-[2-(DIMETHYLAMINO)ETHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a dimethylaminoethyl group, a fluorophenyl group, a hydroxy group, and a thiophene-carbonyl group

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-2-(2-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-21(2)9-10-22-16(12-6-3-4-7-13(12)20)15(18(24)19(22)25)17(23)14-8-5-11-26-14/h3-8,11,16,24H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPPUNYDLYBSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The reaction conditions typically require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes .

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

1-[2-(DIMETHYLAMINO)ETHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aryl or vinyl groups.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), bases such as sodium hydroxide, and catalysts like palladium on carbon.

Scientific Research Applications

1-[2-(DIMETHYLAMINO)ETHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(DIMETHYLAMINO)ETHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but they often include key signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 1-[2-(DIMETHYLAMINO)ETHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include:

    1-[2-(DIMETHYLAMINO)ETHYL]-5-(2-CHLOROPHENYL)-3-HYDROXY-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-[2-(DIMETHYLAMINO)ETHYL]-5-(2-BROMOPHENYL)-3-HYDROXY-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(DIMETHYLAMINO)ETHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 2
1-[2-(DIMETHYLAMINO)ETHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

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